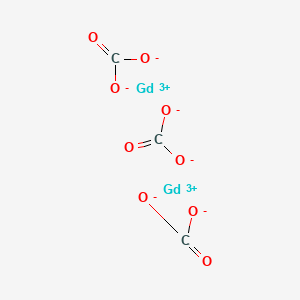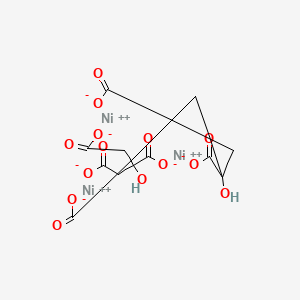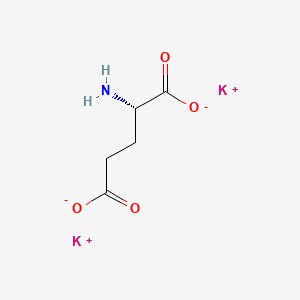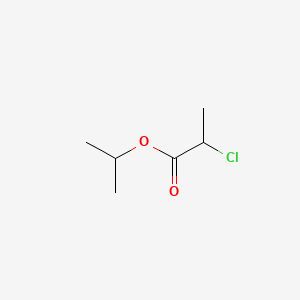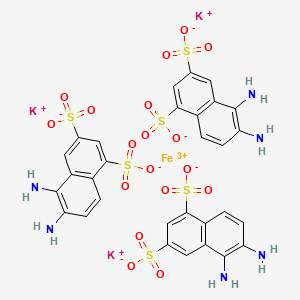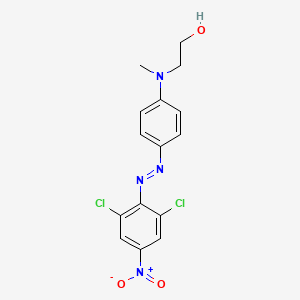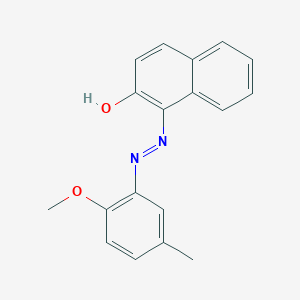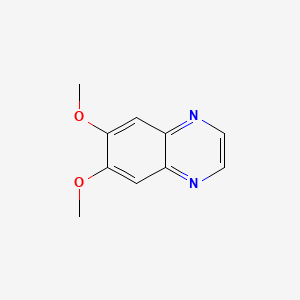
6,7-Dimethoxyquinoxaline
Descripción general
Descripción
6,7-Dimethoxyquinoxaline is a chemical compound that belongs to the class of quinoxalines . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinoxaline is C10H10N2O4 . It has a molecular weight of 222.20 g/mol . The structure of 6,7-Dimethoxyquinoxaline includes a quinoxaline core with two methoxy groups attached at positions 6 and 7 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxyquinoxaline include a molecular weight of 222.20 g/mol . It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
6,7-Dimethoxyquinoxaline derivatives have been identified to possess significant antibacterial and antifungal properties. These compounds are utilized in the development of drugs like Olaquindox and Carbadox, which serve as antibiotics in the market. The antifungal activity is particularly notable in substituted 3-benzyl quinoxalines derived from substituted phenyl pyruvic acid and o-phenylenediamine .
Antitumor and Anticancer Activities
Research has shown that 6,7-Dimethoxyquinoxaline derivatives exhibit potent antitumor and anticancer effects. A series of these derivatives connected by diaryl urea scaffolds were synthesized and evaluated, demonstrating excellent potency against various cancer cell lines .
Antiviral Effects
Quinoxaline derivatives, including 6,7-Dimethoxyquinoxaline, are known to have antiviral properties. This makes them valuable in the research and development of new antiviral drugs .
Antimicrobial Properties
The antimicrobial activity of 6,7-Dimethoxyquinoxaline derivatives is another significant area of application. These compounds are being studied for their potential to combat a variety of microbial infections .
Antidiabetic Potential
There is growing interest in the use of quinoxaline derivatives as antidiabetic agents. Their potential to modulate blood sugar levels makes them a promising candidate for diabetes treatment .
Antimycobacterium Tuberculosis Activity
These derivatives are also being explored for their effectiveness against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Antidepressant and Analgesic Effects
Some 6,7-Dimethoxyquinoxaline derivatives have shown promise as antidepressants and analgesics, expanding their potential therapeutic applications .
Anthelmintic Properties
Lastly, the anthelmintic activity of these compounds is being investigated for use in treating parasitic worm infections .
Mecanismo De Acción
Target of Action
6,7-Dimethoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . They can cause DNA damage , which may be part of the mechanism of action of 6,7-Dimethoxyquinoxaline.
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, given their broad spectrum of biological activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects suggest that 6,7-Dimethoxyquinoxaline may have similar activities.
Action Environment
This will pave the way for the development of new drugs based on these compounds .
Propiedades
IUPAC Name |
6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZBRQHUWQKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279231 | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinoxaline | |
CAS RN |
6295-29-0 | |
| Record name | 6295-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




